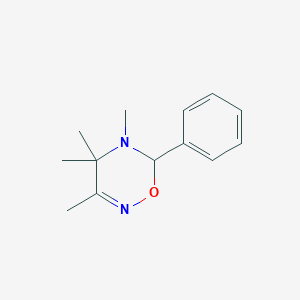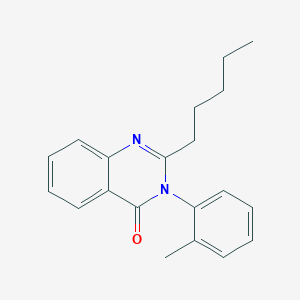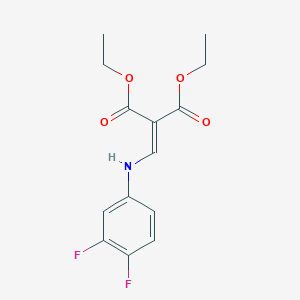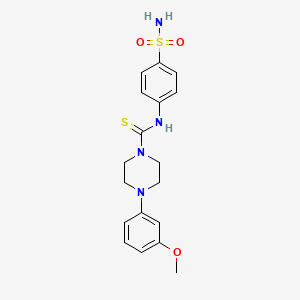![molecular formula C21H16ClN3O4 B10865515 N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10865515.png)
N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE is a complex organic compound that features a combination of phenyl, oxadiazole, and furanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the phenyl and furanamide groups. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the phenyl group is introduced.
Formation of the Furanamide Group: This can be accomplished through the reaction of furans with amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N2-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE can be compared with other similar compounds, such as:
Phenoxy Herbicides: Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) share structural similarities and are used as herbicides.
Oxadiazole Derivatives: Other oxadiazole derivatives are studied for their antimicrobial and anticancer properties.
Furanamide Compounds: Similar furanamide compounds are used in various chemical and biological applications.
The uniqueness of N2-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3O4 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[4-[5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-11-16(8-9-17(13)22)28-12-19-24-20(25-29-19)14-4-6-15(7-5-14)23-21(26)18-3-2-10-27-18/h2-11H,12H2,1H3,(H,23,26) |
InChI Key |
HVSIBRVZEFZAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865436.png)

![2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10865454.png)

![4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865467.png)
![5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865480.png)

![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865490.png)
![7-(4-tert-butylphenyl)-2-[(4-methoxybenzyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10865492.png)
![N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B10865494.png)
![4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865498.png)
![4-[3-(4-tert-butylphenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10865505.png)
![N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]acetamide](/img/structure/B10865507.png)

